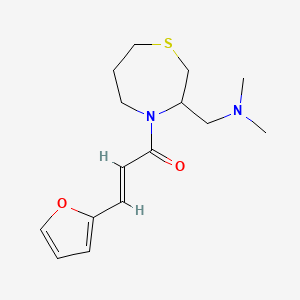

(E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-3-(furan-2-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c1-16(2)11-13-12-20-10-4-8-17(13)15(18)7-6-14-5-3-9-19-14/h3,5-7,9,13H,4,8,10-12H2,1-2H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIHJHLBILGCSS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC1CSCCCN1C(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one is a complex organic compound that exhibits significant potential for various biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features several notable structural elements:

- Thiazepane Ring : A seven-membered heterocyclic structure containing sulfur and nitrogen, known for its pharmacological properties.

- Furan Moiety : A five-membered aromatic ring that enhances the compound's reactivity and biological activity.

- Dimethylamino Group : Enhances lipophilicity and bioavailability, potentially increasing therapeutic efficacy.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound may exhibit significant antimicrobial activity. The thiazepane and furan moieties have been associated with various antimicrobial properties in literature.

Anti-inflammatory Effects

Research indicates that thiazepane derivatives often possess anti-inflammatory capabilities. The presence of the dimethylamino group may enhance these effects by improving the compound's interaction with biological targets involved in inflammatory pathways .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Similar molecules have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Quantitative structure-activity relationship (QSAR) studies indicate that modifications in the structure can lead to variations in anticancer potency .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Biological Macromolecules : Studies are needed to understand how this compound interacts with proteins and nucleic acids, which may reveal its mechanism of action and therapeutic potential.

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in disease processes, suggesting that this compound may also target specific enzymes related to inflammation or cancer progression .

Research Findings and Case Studies

A review of literature reveals several studies focusing on the synthesis and biological evaluation of thiazepane derivatives:

Comparison with Similar Compounds

Key Structural and Functional Insights:

Heterocycle Variations: Replacement of the 1,4-thiazepan core with 1,4-diazepan (e.g., ) alters ring size and heteroatom positioning, affecting conformational flexibility and electronic properties.

Substituent Effects: The dimethylaminomethyl group in the target compound may confer basicity and enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or electrostatic interactions . Thiophene vs.

Enaminones like the title compound in are intermediates in anticancer drug development, implying possible cytotoxicity or kinase inhibition.

Methodological Considerations for Comparison

- Structural Validation : X-ray crystallography using SHELX programs (e.g., ) ensures accurate determination of molecular geometry, critical for structure-activity relationship (SAR) studies.

- Similarity Metrics: Computational methods for assessing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) vary in sensitivity to functional group changes, as noted in . For example, minor substituent differences (e.g., furan vs. thiophene) may drastically alter predicted bioactivity despite high structural similarity.

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound’s α,β-unsaturated ketone moiety suggests synthesis via Claisen-Schmidt condensation , a method validated for structurally similar enones (e.g., (E)-3-(furan-2-yl)-1-(pyrazol-4-yl)prop-2-en-1-one) . Key steps:

React 3-((dimethylamino)methyl)-1,4-thiazepane-4-carbaldehyde with furan-2-acetyl chloride under basic conditions (e.g., NaOH/EtOH).

Optimize reaction parameters (temperature: 60–80°C, time: 12–24 hrs) using Design of Experiments (DOE) to maximize yield and stereoselectivity.

Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm E-configuration via NOESY NMR.

Q. How should researchers characterize the stereochemical configuration and purity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- X-ray Crystallography : Resolve the thiazepane ring conformation and E-configuration via single-crystal diffraction, as demonstrated for (E)-3-(4-fluorophenyl)prop-2-en-1-one derivatives .

- NMR Spectroscopy :

- ¹H NMR : Confirm enone geometry (J = 15–16 Hz for trans coupling) and furan substitution (δ 6.5–7.5 ppm).

- ¹³C NMR : Identify carbonyl (δ ~190 ppm) and thiazepane N-methyl signals (δ 2.2–2.5 ppm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What computational strategies are effective in predicting the bioactive conformation of the thiazepane ring and its interaction with biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze thiazepane ring puckering and intramolecular H-bonding (e.g., between dimethylamino and carbonyl groups) .

- Molecular Docking : Simulate binding to targets (e.g., GPCRs or kinases) using AutoDock Vina. Prioritize docking poses where the furan group engages in π-π stacking with aromatic residues (e.g., Phe in kinase ATP pockets) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the dimethylamino methyl substituent in modulating pharmacological activity?

Methodological Answer:

- Analog Synthesis : Replace dimethylamino with morpholino, piperidino, or unsubstituted amino groups.

- Biological Assays : Test analogs for target inhibition (e.g., IC₅₀ in enzyme assays) and ADMET properties (e.g., logP via shake-flask method).

- Statistical Analysis : Use multivariate regression to correlate substituent electronegativity/logP with activity, as applied to similar diazepane derivatives .

Q. What experimental approaches resolve contradictions in reported biological activity data for thiazepane-containing compounds?

Methodological Answer:

- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., PubChem AID 1259391) and apply Hill slope criteria to distinguish true inhibitors from false positives .

- Crystallographic Validation : Co-crystallize the compound with conflicting targets (e.g., PKA vs. PKC isoforms) to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.